molecular formula C18H14F2N2O3 B6497635 2,6-difluoro-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide CAS No. 953014-81-8

2,6-difluoro-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide

Cat. No. B6497635
CAS RN: 953014-81-8
M. Wt: 344.3 g/mol
InChI Key: XLZVAFRJYCIBSO-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide, also known as 2,6-Difluorobenzamide, is a novel fluorinated benzamide compound that has recently been studied for its potential applications in various scientific research fields. This compound has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

2,6-difluoro-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamidebenzamide has been studied for its potential applications in various scientific research fields. This compound has been studied for its ability to inhibit enzymes and regulate gene expression, as well as its potential as an anti-inflammatory agent. This compound has also been studied for its potential use in the treatment of cancer, neurodegenerative diseases, and cardiovascular disorders.

Mechanism of Action

2,6-difluoro-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamidebenzamide has been studied for its mechanism of action in various scientific research fields. This compound has been studied for its ability to inhibit enzymes and regulate gene expression, as well as its potential as an anti-inflammatory agent. This compound has also been studied for its potential use in the treatment of cancer, neurodegenerative diseases, and cardiovascular disorders.
Biochemical and Physiological Effects
2,6-difluoro-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamidebenzamide has been studied for its biochemical and physiological effects in various scientific research fields. This compound has been studied for its ability to inhibit enzymes and regulate gene expression, as well as its potential as an anti-inflammatory agent. This compound has also been studied for its potential use in the treatment of cancer, neurodegenerative diseases, and cardiovascular disorders.

Advantages and Limitations for Lab Experiments

2,6-difluoro-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamidebenzamide has been studied for its advantages and limitations for laboratory experiments in various scientific research fields. This compound has been studied for its ability to inhibit enzymes and regulate gene expression, as well as its potential as an anti-inflammatory agent. This compound has also been studied for its potential use in the treatment of cancer, neurodegenerative diseases, and cardiovascular disorders.

Future Directions

2,6-difluoro-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamidebenzamide has potential for use in a variety of future directions. This compound could be used to develop new drugs for the treatment of cancer, neurodegenerative diseases, and cardiovascular disorders. This compound could also be used to develop new compounds for the regulation of gene expression and enzyme inhibition. Additionally, this compound could be used to develop new compounds for the treatment of inflammation and other diseases. Finally, this compound could be used to develop new compounds for the development of novel imaging agents.

Synthesis Methods

2,6-difluoro-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamidebenzamide can be synthesized through a variety of methods. One method involves the reaction of 2,6-difluorobenzoyl chloride with 4-methoxyphenylhydrazine in an aqueous medium. This method yields the desired product in high yields with a short reaction time. Another method involves the reaction of 4-methoxyphenylhydrazine with 2,6-difluorobenzoyl chloride in a non-aqueous medium. This method yields the desired product in high yields with a longer reaction time.

properties

IUPAC Name

2,6-difluoro-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O3/c1-24-13-7-5-11(6-8-13)16-9-12(22-25-16)10-21-18(23)17-14(19)3-2-4-15(17)20/h2-9H,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZVAFRJYCIBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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